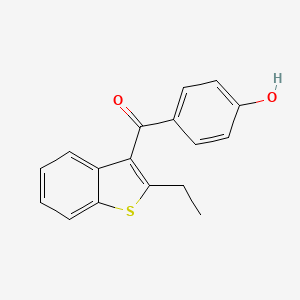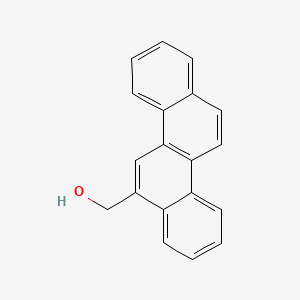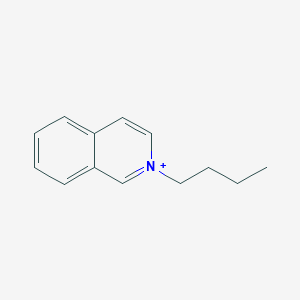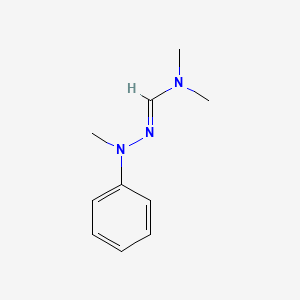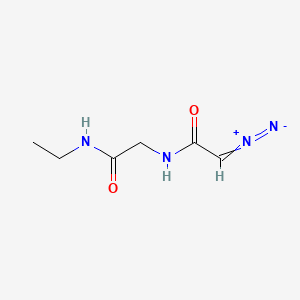
N-Diazoacetylglycine ethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Diazoacetylglycine ethylamide is a diazo compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a diazo group (-N=N-) attached to an acetylglycine ethylamide structure. The diazo group imparts significant reactivity, making it a valuable intermediate in organic synthesis and a subject of study in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine ethylamide typically involves the reaction of glycine ethylamide with diazoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glycine ethylamide and diazoacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Glycine ethylamide is dissolved in the solvent, and diazoacetyl chloride is added dropwise with constant stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of glycine ethylamide and diazoacetyl chloride are handled in industrial reactors.
Temperature Control: Industrial reactors are equipped with cooling systems to maintain the required low temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-Diazoacetylglycine ethylamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can yield amines or other nitrogen-containing compounds.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted acetylglycine ethylamide derivatives.
科学的研究の応用
N-Diazoacetylglycine ethylamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its effects on DNA damage and repair mechanisms in mammalian cells.
Medicine: Investigated for its potential antimetastatic properties in cancer research.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-Diazoacetylglycine ethylamide involves its interaction with cellular components, leading to DNA damage. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in single-strand breaks and other forms of damage . This damage triggers cellular repair mechanisms, which are of interest in understanding mutagenesis and carcinogenesis.
類似化合物との比較
N-Diazoacetylglycine ethylamide can be compared with other diazo compounds such as:
Azaserine (O-diazoacetyl-L-serine): Similar in structure but differs in its biological activity and potency.
6-Diazo-5-oxo-L-norleucine (DON): Another diazo compound with distinct cytotoxicity and DNA damage profiles.
Uniqueness
This compound is unique due to its specific reactivity and the ability to induce DNA damage without requiring metabolic activation . This property makes it a valuable tool in studying DNA repair mechanisms and its potential use in cancer therapy.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a subject of ongoing research, particularly in understanding DNA damage and repair mechanisms.
特性
CAS番号 |
38726-91-9 |
|---|---|
分子式 |
C6H10N4O2 |
分子量 |
170.17 g/mol |
IUPAC名 |
2-[(2-diazoacetyl)amino]-N-ethylacetamide |
InChI |
InChI=1S/C6H10N4O2/c1-2-8-5(11)3-9-6(12)4-10-7/h4H,2-3H2,1H3,(H,8,11)(H,9,12) |
InChIキー |
ZCTXKFPFDFOTKL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CNC(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


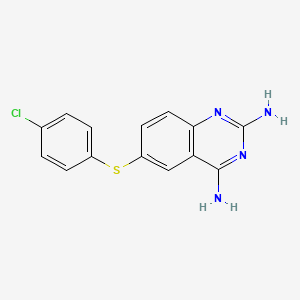

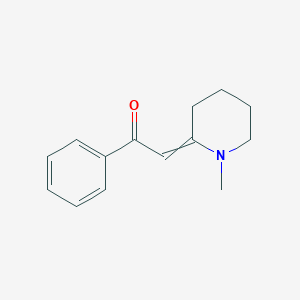
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
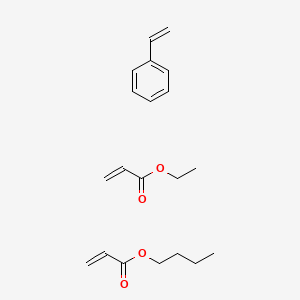
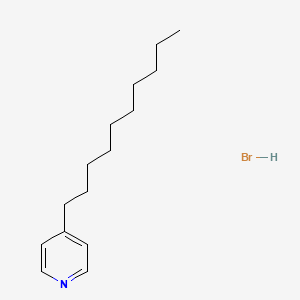
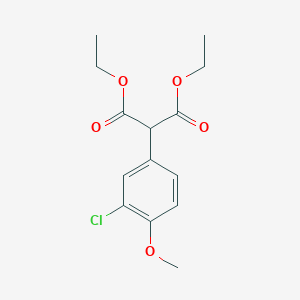
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
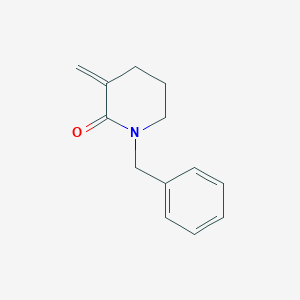
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
